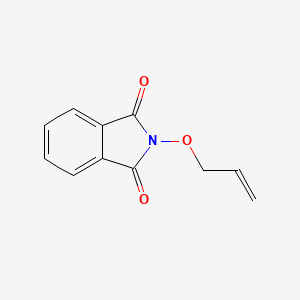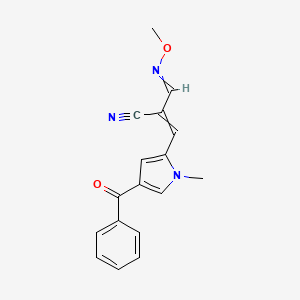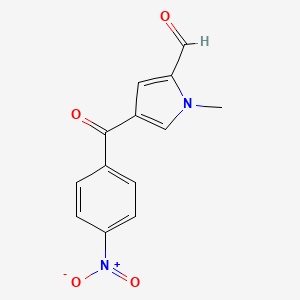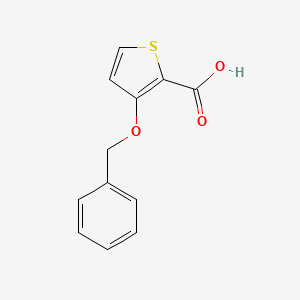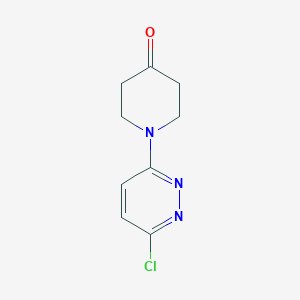
1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
The compound "1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, providing insights into the chemical and physical properties, synthesis, and potential applications of such compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-keto esters, and aldehydes. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other pyrazole derivatives are synthesized through reactions involving nucleophilic substitution, cyclization, bromination, and hydrolysis steps, as seen in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction techniques. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using X-ray diffraction analysis . These studies reveal the crystalline nature and space group of the compounds, which are crucial for understanding the molecular conformation and intermolecular interactions such as hydrogen bonding .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that are influenced by their functional groups. The reactivity of the carboxylic acid group, for instance, allows for further functionalization and the formation of amides and esters . The presence of substituents like bromine can facilitate electrophilic substitution reactions, which are essential for creating more complex molecules or for introducing additional functional groups that can modulate the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and photophysical properties, are influenced by their molecular structure. Studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly in different solvents, indicating solvatochromic behavior . Additionally, vibrational and electronic absorption spectral studies provide insights into the equilibrium geometry, bonding features, and electronic transitions within the molecules . Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are used to predict and compare the experimental NMR and IR spectra, as well as to study the electronic properties like HOMO-LUMO energy levels .
Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field The research falls under the field of medicinal chemistry, specifically in the development of antimicrobial and antiproliferative agents .
3. Methods of Application or Experimental Procedures The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their antimicrobial activity using the turbidimetric method and anticancer activity by Sulforhodamine B (SRB) assay .
Antileishmanial and Antimalarial Applications
- Summary of the Application : Pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles, have been synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods of Application or Experimental Procedures : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Summary of Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Extraction of Nonylphenol Polyethoxy Carboxylates
- Summary of the Application : 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application or Experimental Procedures : The compound was used in the extraction process, but the specific method is not detailed in the source .
- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .
Cross-Coupling Reactions and Bioactive Compounds
- Summary of the Application : Borinic acids, which can be derived from bromophenyl compounds, have been used in cross-coupling reactions and as bioactive compounds .
- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .
- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .
Biological Activities on Rainbow Trout Alevins
- Summary of the Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .
- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .
Preparation of 4-Bromophenylacetic Acid
- Summary of the Application : 4-Bromophenylacetic acid, a derivative of phenylacetic acid, is prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
- Methods of Application or Experimental Procedures : The compound was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .
- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .
Synthesis of Borinic Acid Derivatives
- Summary of the Application : Borinic acids, which can be derived from bromophenyl compounds, have been used in cross-coupling reactions and as bioactive compounds .
- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source .
- Summary of Results or Outcomes : The source does not provide specific results or outcomes for this application .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULFOYKSNILMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377781 | |
| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618101-88-5 | |
| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



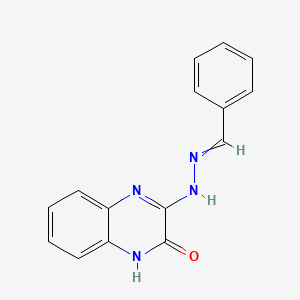
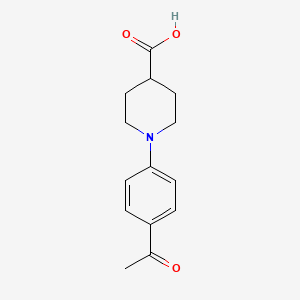
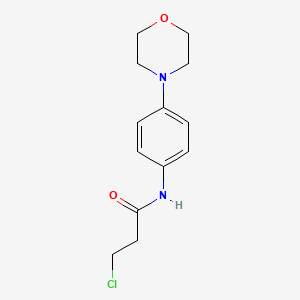
![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)
